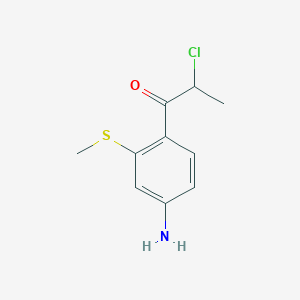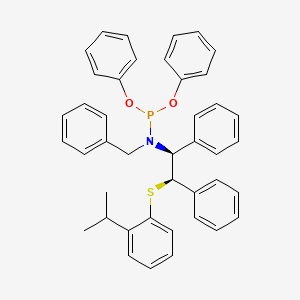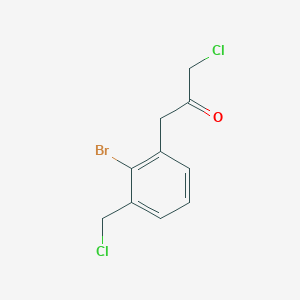
1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of bromine, chlorine, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(chloromethyl)acetophenone followed by chlorination. The reaction conditions often require the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions to ensure the desired substitution reactions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced monitoring techniques ensures the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted derivatives.
- Oxidation and reduction reactions produce corresponding alcohols or carboxylic acids.
Scientific Research Applications
1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the ketone group can form hydrogen bonds or act as an electrophile in various reactions. These interactions influence the compound’s reactivity and potential biological effects.
Comparison with Similar Compounds
- 1-(2-Bromo-3-(methyl)phenyl)-3-chloropropan-2-one
- 1-(2-Chloro-3-(chloromethyl)phenyl)-3-chloropropan-2-one
- 1-(2-Bromo-3-(chloromethyl)phenyl)-3-bromopropan-2-one
Uniqueness: 1-(2-Bromo-3-(chloromethyl)phenyl)-3-chloropropan-2-one is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both halogens and a ketone group allows for diverse chemical transformations and interactions.
Properties
Molecular Formula |
C10H9BrCl2O |
|---|---|
Molecular Weight |
295.98 g/mol |
IUPAC Name |
1-[2-bromo-3-(chloromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrCl2O/c11-10-7(4-9(14)6-13)2-1-3-8(10)5-12/h1-3H,4-6H2 |
InChI Key |
GZRUMCGHSPXHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CCl)Br)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


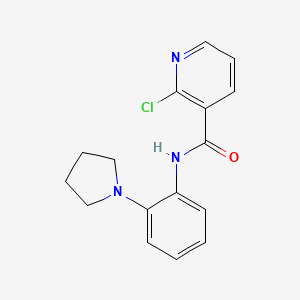
![2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid](/img/structure/B14065552.png)
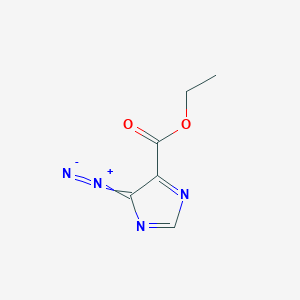
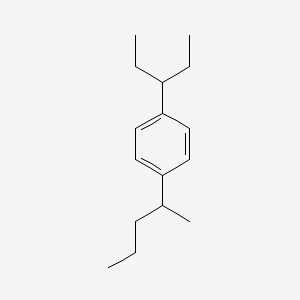
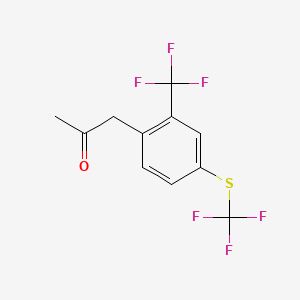
![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)
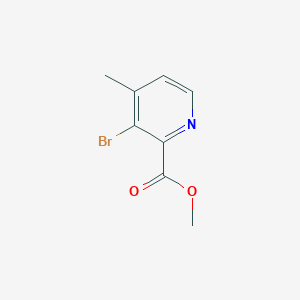
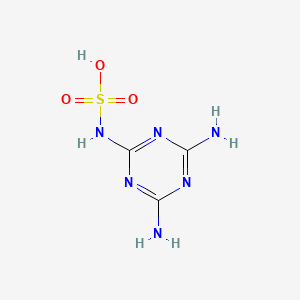
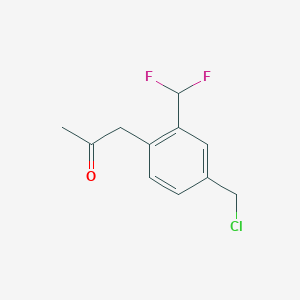
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14065610.png)
![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate](/img/structure/B14065611.png)
